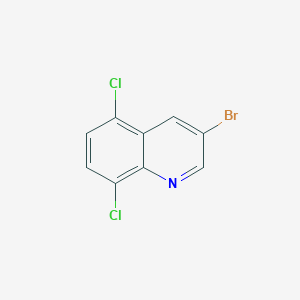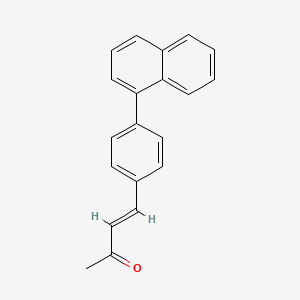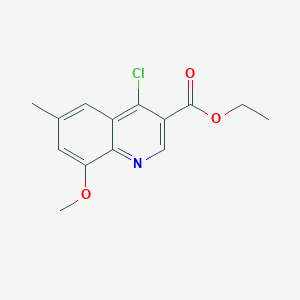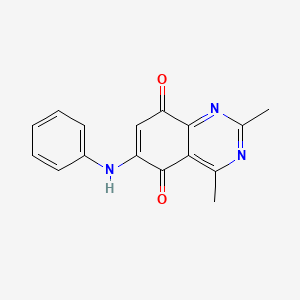
3-Bromo-5,8-dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,8-dicloroquinolina: es un compuesto aromático heterocíclico que pertenece a la familia de las quinolinas. Las quinolinas son conocidas por su amplia gama de actividades biológicas y aplicaciones en química medicinal. La presencia de átomos de bromo y cloro en el anillo de quinolina aumenta su reactividad y potencial para diversas transformaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Bromo-5,8-dicloroquinolina normalmente implica la halogenación de derivados de quinolina. Un método común es la bromación y cloración de la quinolina utilizando reactivos de bromo y cloro en condiciones controladas. La reacción se lleva a cabo normalmente en presencia de un catalizador como el cloruro de hierro o aluminio para facilitar el proceso de halogenación.
Métodos de producción industrial: En un entorno industrial, la producción de 3-Bromo-5,8-dicloroquinolina se puede ampliar utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción, mayores rendimientos y una mayor seguridad. El uso de sistemas automatizados garantiza una calidad constante y reduce el riesgo de errores humanos.
Análisis De Reacciones Químicas
Tipos de reacciones: La 3-Bromo-5,8-dicloroquinolina experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.
Reacciones de oxidación y reducción: El anillo de quinolina puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento cruzado para formar moléculas más complejas.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar para reacciones de sustitución nucleófila.
Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila puede producir varias quinolinas sustituidas, mientras que la oxidación y la reducción pueden conducir a óxidos de N-quinolina o derivados de quinolina reducidos.
Aplicaciones Científicas De Investigación
Química: La 3-Bromo-5,8-dicloroquinolina se utiliza como bloque de construcción en la síntesis orgánica. Su reactividad permite la creación de diversos derivados de quinolina, que son valiosos en el desarrollo de nuevos materiales y catalizadores.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Las características estructurales del compuesto lo convierten en un posible compuesto líder para el desarrollo de nuevos productos farmacéuticos. Se investiga por sus propiedades antimicrobianas, antivirales y anticancerígenas.
Industria: En el sector industrial, la 3-Bromo-5,8-dicloroquinolina se utiliza en la síntesis de colorantes, pigmentos y agroquímicos. Su versatilidad en reacciones químicas lo convierte en un valioso intermedio en diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de la 3-Bromo-5,8-dicloroquinolina implica su interacción con objetivos moleculares específicos. Los átomos de bromo y cloro mejoran su afinidad de unión a enzimas y receptores, lo que lleva a la inhibición o modulación de su actividad. El compuesto puede interferir con las vías celulares, afectando procesos como la replicación del ADN, la síntesis de proteínas y la señalización celular.
Comparación Con Compuestos Similares
Compuestos similares:
- 7-Bromo-3,4-dicloroquinolina
- 4-Bromo-7,8-dicloroquinolina
- 6-Bromo-3,4-dicloroquinolina
Comparación: En comparación con sus compuestos similares, la 3-Bromo-5,8-dicloroquinolina tiene patrones de sustitución únicos que influyen en su reactividad y actividad biológica. Las posiciones específicas de los átomos de bromo y cloro en el anillo de quinolina pueden afectar la capacidad del compuesto para interactuar con diferentes objetivos y someterse a diversas transformaciones químicas.
Propiedades
Fórmula molecular |
C9H4BrCl2N |
|---|---|
Peso molecular |
276.94 g/mol |
Nombre IUPAC |
3-bromo-5,8-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-8(12)9(6)13-4-5/h1-4H |
Clave InChI |
SSEFXWGQYMRQTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)C=C(C=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)


![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)




